molecular formula C20H16F3NO2S B2578977 (5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 866152-70-7

(5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B2578977
CAS No.: 866152-70-7
M. Wt: 391.41
InChI Key: ZMXFPOOKTYHYOI-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H16F3NO2S and its molecular weight is 391.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Thiazolidinedione derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Experimental and theoretical studies reveal that these compounds exhibit significant inhibition efficiency, which increases with concentration. Their adsorption on the metal surface adheres to the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor molecules and the metal surface. This application is crucial for extending the lifespan of metal structures and components in corrosive environments (Yadav et al., 2015).

Antiproliferative Activity

Thiazolidinedione derivatives have also shown potential in cancer research, particularly for their antiproliferative activity against human cancer cell lines. The synthesis of novel derivatives and their evaluation against various carcinoma cell lines have demonstrated that specific modifications to the thiazolidinedione moiety can lead to compounds with potent antiproliferative properties. This suggests a promising direction for the development of new anticancer agents (Chandrappa et al., 2008).

Antifungal and Antibacterial Properties

Newly synthesized thiazolidinedione derivatives have exhibited significant antimicrobial properties, including antifungal and antibacterial activities. These compounds have been tested against various strains of bacteria and fungi, showing promising results that indicate their potential as lead compounds for developing new antimicrobial agents (Prakash et al., 2011).

Pharmacological Applications

Beyond their antimicrobial and anticorrosive applications, thiazolidinedione derivatives are explored for various pharmacological effects, including euglycemic and hypolipidemic activities. Some derivatives have been identified as potent agents in regulating blood sugar and lipid levels in animal models, highlighting their potential in managing diabetes and related metabolic disorders (Gupta et al., 2005).

Properties

IUPAC Name

(5E)-3-[(3,5-dimethylphenyl)methyl]-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2S/c1-12-6-13(2)8-15(7-12)11-24-18(25)17(27-19(24)26)10-14-4-3-5-16(9-14)20(21,22)23/h3-10H,11H2,1-2H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXFPOOKTYHYOI-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CN2C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)SC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)C(F)(F)F)/SC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.